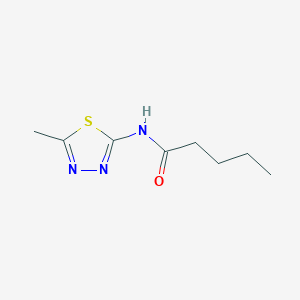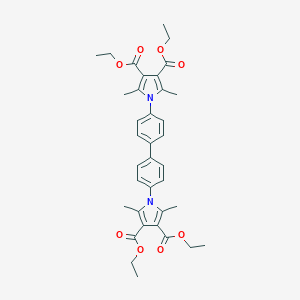
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Descripción general
Descripción
Tetraethyl 1,1’-(1,1’-biphenyl-4,4’-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a chemical compound with the molecular formula C36H40N2O8 and a molecular weight of 628.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C36H40N2O8. It includes a biphenyl group (two connected phenyl rings) and two pyrrole rings, each substituted with a dimethyl group and a tetraethyl dicarboxylate group . For a detailed view of the structure, a 2D or 3D molecular model would be helpful .Physical And Chemical Properties Analysis
This compound has a molecular weight of 628.71 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .Aplicaciones Científicas De Investigación
Luminescent Polymers
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been utilized in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents like toluene, chloroform, and THF. They demonstrate significant potential in optical applications due to their high quantum yield and Stokes shift properties (Zhang & Tieke, 2008).
Dyes and Pigments
This compound is a part of a class of conjugated buta-1,3-dienes, which are utilized as dyes and pigments. Its structure and properties, especially in terms of long-range conjugated systems, make it a valuable component in the development of colorants for various applications (Liu, Song, & Yan, 2014).
Molecular Structure Analysis
In-depth studies of its molecular structure through techniques like NMR analysis and X-ray crystallography have been conducted. These studies are crucial for understanding the three-dimensional structure and electronic properties of materials based on this compound (Song et al., 2011).
Conducting Polymers
The compound is involved in the development of conducting polymers. Its properties facilitate the creation of materials with low oxidation potentials, enhancing the stability and conductivity of the resulting polymers. This has implications in the fields of electronics and material science (Sotzing et al., 1996).
Metal-Organic Frameworks
Its derivatives are used in constructing metal-organic frameworks (MOFs). These MOFs, with their unique structural properties, have potential applications in gas storage, separation, and catalysis (Sun et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAAGCNPJREQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407505 | |
| Record name | AA-504/33314014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
CAS RN |
56913-55-4 | |
| Record name | AA-504/33314014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



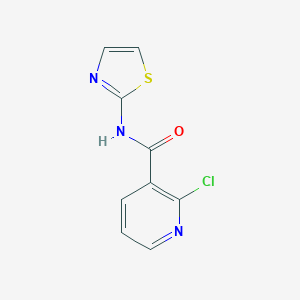
![6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370735.png)
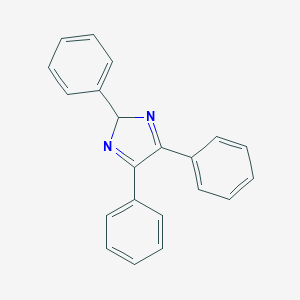
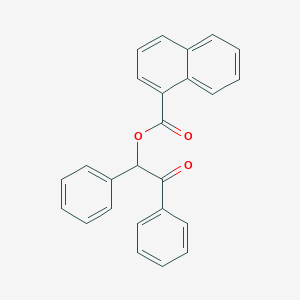
![[1,1'-Biphenyl]-4-yl 2-methylbenzenesulfonate](/img/structure/B370739.png)
![3-(4-Chlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370741.png)


![2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B370746.png)
![4-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B370748.png)
![2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole](/img/structure/B370750.png)
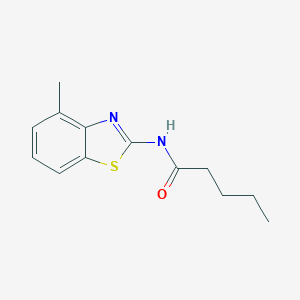
![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)
